(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
Description
(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Properties
CAS No. |
51380-14-4 |
|---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed C-H activation and olefination reactions has been reported for the efficient synthesis of trifluoromethylated aromatic compounds .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the hydroxy group.
2,4-bis(trifluoromethyl)phenylacetic acid: Contains two trifluoromethyl groups, providing different chemical properties.
Uniqueness
(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both a hydroxy group and a trifluoromethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
